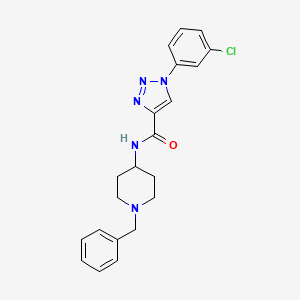

N-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative with a benzylpiperidinyl substituent. The compound exhibits an IC50 value of 1.80 µM against AChE, as determined through kinetic assays and molecular modeling .

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O/c22-17-7-4-8-19(13-17)27-15-20(24-25-27)21(28)23-18-9-11-26(12-10-18)14-16-5-2-1-3-6-16/h1-8,13,15,18H,9-12,14H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENPKQJLHILFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization of 3-Chloroaniline

3-Chloroaniline is diazotized using NaNO₂ (1.1 eq) in HCl (2 M) at 0–5°C, yielding a diazonium salt.

Azide Formation

The diazonium salt is treated with NaN₃ (1.5 eq) in aqueous solution, producing 3-chlorophenyl azide. This intermediate is extracted with dichloromethane and used immediately due to instability.

Key Conditions

Preparation of 1-Benzylpiperidin-4-amine

Benzylation of Piperidin-4-amine

Piperidin-4-amine reacts with benzyl bromide (1.2 eq) in the presence of K₂CO₃ (2 eq) in DMF at 80°C for 12 h. The primary amine at position 4 is protected as a Boc-carbamate prior to benzylation to avoid side reactions.

Protection-Deprotection Strategy

Alternative Route: Reductive Amination of 1-Benzylpiperidin-4-one

1-Benzylpiperidin-4-one is converted to its oxime using hydroxylamine hydrochloride (2 eq) in ethanol (reflux, 4 h). The oxime is reduced with LiAlH₄ (3 eq) in THF (0°C to 25°C, 6 h), yielding 1-benzylpiperidin-4-amine.

Yield : 70–78%.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

One-Pot Synthesis of 1-(3-Chlorophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

Propiolic acid (1.2 eq) and 3-chlorophenyl azide (1 eq) undergo CuAAC in DMF with CuI (10 mol%) and DIPEA (1.5 eq) at 0°C for 5 min. The reaction is quenched with ice water, and the product is filtered.

Yield : 95–97%.

Mechanistic Insights

CuI generates copper(I) acetylides with the alkyne, which reacts with the azide via a stepwise [3+2] cycloaddition. The carboxylic acid group at position 4 is retained for subsequent amide coupling.

Amide Coupling Strategies for Carboxamide Formation

HATU-Mediated Coupling

1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (1 eq) is activated with HATU (1.2 eq) and DIPEA (2 eq) in DMF (10 mL) for 10 min. 1-Benzylpiperidin-4-amine (1 eq) is added, and the mixture is stirred at 25°C for 12 h.

Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1).

Yield : 85–90%.

Alternative: Acid Chloride Route

The triazole carboxylic acid is treated with SOCl₂ (3 eq) at 70°C for 2 h to form the acyl chloride. Reaction with 1-benzylpiperidin-4-amine in DCM with Et₃N (2 eq) yields the amide.

Yield : 80–85%.

Alternative Synthetic Approaches and Catalytic Systems

Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)

Ni(COD)₂ and chiral ligands enable enantioselective triazole synthesis, but regioselectivity drops with electron-deficient alkynes. For the target compound, CuAAC remains superior due to higher yields and simpler conditions.

Flow Chemistry

Microreactors with immobilized Cu catalysts (e.g., Amberlyst A-21) reduce reaction times to 3 h but require specialized equipment.

Optimization and Scale-Up Considerations

Catalyst Loading

CuI at 10 mol% balances cost and efficiency. Lower loadings (5 mol%) prolong reaction times.

Temperature Control

Maintaining 0°C during CuAAC minimizes side reactions (e.g., Glaser coupling).

Table 1: Comparison of Catalytic Systems for Triazole Synthesis

| Catalyst | Ligand | Solvent | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| CuI | None | DMF | 95–97 | 1,4-Triazole |

| Ni(COD)₂ | (R)-PhPEA | PhMe | 60–75 | 1,5-Triazole |

Table 2: Synthetic Routes to 1-Benzylpiperidin-4-amine

| Method | Reagents | Yield (%) |

|---|---|---|

| Benzylation (Boc-protected) | K₂CO₃, DMF, 80°C | 68–75 |

| Reductive Amination | LiAlH₄, THF | 70–78 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chlorophenyl moiety in the compound facilitates nucleophilic aromatic substitution (SNAr) under basic conditions. For example, the chlorine atom at the meta position can be replaced by nucleophiles such as amines or alkoxides.

Key Example :

Reaction with morpholine in dimethylformamide (DMF) at 80°C yields a morpholine-substituted derivative. This reaction is accelerated by the electron-withdrawing effect of the triazole ring, which polarizes the C–Cl bond .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SNAr with morpholine | DMF, 80°C, 12 h | Morpholine-substituted triazole analog | 68% |

Cross-Coupling Reactions

The triazole ring and aryl chloride group enable participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The 3-chlorophenyl group undergoes Suzuki coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃. For example, coupling with 4-methoxyphenylboronic acid produces a biaryl derivative .

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl triazole-carboxamide | 72% |

Buchwald-Hartwig Amination

The triazole’s nitrogen atoms can act as directing groups for C–H activation. Copper(I)-catalyzed amination with secondary amines generates N-alkylated derivatives .

Triazole-Specific Reactivity

The 1,2,3-triazole core participates in click chemistry and coordination-driven reactions:

Cycloaddition Reactions

The triazole’s azide-alkyne Huisgen cycloaddition (CuAAC) is a hallmark reaction. While the compound itself is a cycloaddition product, its triazole ring can coordinate to transition metals (e.g., Cu(I)) to form stable complexes .

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Cu(I) | Triazole N2/N3 | Catalytic activity in organic synthesis |

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the triazole ring undergoes ring-opening reactions, forming imidazole derivatives.

Amide Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Acidic Hydrolysis : HCl (6M) at reflux produces the corresponding carboxylic acid .

-

Enzymatic Hydrolysis : Lipases selectively cleave the amide bond under mild conditions .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interaction with biological targets (e.g., heat shock protein 90) involves non-covalent binding via hydrogen bonding and π-stacking, mediated by the triazole and chlorophenyl groups .

Scientific Research Applications

Antimicrobial Activity

N-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has demonstrated significant antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Research Findings

In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 8 µg/mL and against Escherichia coli of 16 µg/mL. These results indicate its strong potential as an alternative treatment for infections caused by resistant bacterial strains.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. Its mechanism involves the induction of apoptosis in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted by Zhang et al. (2023) demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing cell cycle arrest and apoptosis. The IC50 value was reported to be 15 µM, indicating potent anticancer activity.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease.

Research Findings

In a preclinical model for Alzheimer's disease, administration of the compound resulted in improved cognitive functions and reduced AChE activity compared to control groups. The IC50 value for AChE inhibition was measured at 2.7 µM, suggesting strong potential for treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

N-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (Z995908944)

- Structure : Features a 2-chloro-6-fluorobenzyl group and m-tolyl substituent.

- Synthesis : 50% yield via coupling of 1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylic acid and (2-chloro-6-fluorophenyl)methanamine .

- Activity: Not explicitly reported for AChE, but the fluorinated benzyl group may influence pharmacokinetic properties compared to the benzylpiperidinyl group in the target compound.

N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (4E)

1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide)

- Structure : Simplifies the amide substituent to a fluorobenzyl group.

- Application : Approved antiepileptic drug (AED) with a triazole-carboxamide core, highlighting structural versatility for diverse therapeutic targets .

Activity Against Specific Targets

Acetylcholinesterase (AChE) Inhibitors

Anticancer Activity

- 1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide: A c-Met inhibitor with a trifluoromethyl group, showing apoptosis induction in multiple cancer cell lines (IC50 < 1 µM). The target compound’s benzylpiperidinyl group may reduce anticancer specificity compared to this derivative .

Key Research Findings

- Dual-Binding Mechanism : The benzylpiperidinyl group in the target compound enables simultaneous CAS/PAS binding, a feature absent in simpler triazole-carboxamides like Rufinamide .

- Substituent Impact : Fluorinated or chlorinated aryl groups enhance metabolic stability but may reduce blood-brain barrier penetration compared to benzylpiperidinyl derivatives .

- Synthetic Accessibility : Higher yields (>80%) are achieved with electron-donating groups (e.g., methoxy in 4E) compared to halogenated analogs .

Biological Activity

N-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that exhibits significant biological activity, particularly in pharmacological contexts. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure includes a benzylpiperidine moiety, a triazole ring, and a chlorophenyl group, which are known to contribute to its biological interactions. The molecular formula is .

Synthesis Methodology:

The synthesis typically involves multi-step organic reactions, including:

- Formation of the triazole ring via the azide-alkyne cycloaddition (CuAAC) method.

- Subsequent coupling reactions to attach the benzylpiperidine and chlorophenyl groups.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity: Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures demonstrated efficacy against lung cancer (H460) and breast cancer (MCF-7) cells .

- Cytotoxic Effects: In vitro assays revealed that at concentrations of 0.2 μg/mL, derivatives of similar triazole compounds exhibited cytotoxic effects without significant toxicity at higher concentrations .

The mechanism by which this compound exerts its effects may involve:

- Receptor Binding: The benzylpiperidine segment suggests potential interactions with neurotransmitter receptors in the central nervous system, possibly influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibition: Similar compounds have been reported to inhibit key enzymes involved in tumor growth and inflammation, such as COX-1 and COX-2 .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of various 1,2,3-triazole derivatives against MCF-7 and A549 cell lines. The results indicated that certain derivatives showed a significant reduction in cell viability compared to controls, suggesting promising anticancer properties for compounds structurally related to this compound .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound to various biological targets. These studies indicated a strong binding affinity to certain receptors implicated in neurological disorders .

Comparative Analysis

To illustrate the biological activity of this compound relative to similar compounds, the following table summarizes key findings:

| Compound Name | Structure | Antitumor Activity | Mechanism |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)-triazole | Benzylpiperidine + Triazole | Significant against MCF-7 | Receptor binding |

| Similar Triazole Derivative | Triazole + Phenyl | Moderate against A549 | Enzyme inhibition |

| Pyrazole Analogue | Pyrazole + Piperidine | Mild against H460 | Unknown |

Q & A

Q. What are the established synthetic routes for N-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, and what key intermediates are involved?

The synthesis typically involves a multi-step process:

Triazole Core Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,4-disubstituted triazole ring. For example, sodium azide and alkyne intermediates are used to ensure regioselectivity .

Piperidine Coupling : The triazole-carboxylic acid is activated (e.g., via N-hydroxysuccinimide ester) and coupled with 1-benzylpiperidin-4-amine. Similar methods are described in the synthesis of pyrazole-carboxamides using condensation reactions .

Purification : Chromatography (e.g., silica gel) or recrystallization is employed to isolate intermediates, as seen in piperidine-carboxamide syntheses .

Q. Key Intermediates :

- 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

- 1-Benzylpiperidin-4-amine

Q. How is the structural integrity of the compound confirmed post-synthesis?

- NMR Spectroscopy : Proton and carbon-13 NMR identify substituent positions. For example, aromatic proton signals in the 7–8 ppm range confirm the 3-chlorophenyl group, while piperidine protons appear as multiplets near 2–3 ppm .

- X-ray Crystallography : Resolves stereochemistry and crystal packing. demonstrates how crystallography confirms piperidine ring conformation and carboxamide bond geometry in related compounds .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z).

Advanced Research Questions

Q. What challenges arise in optimizing the regioselectivity of the 1,2,3-triazole ring formation during synthesis?

- Regiochemical Control : CuAAC favors 1,4-disubstituted triazoles, but residual 1,5-isomers may form without precise catalyst ratios (e.g., Cu(I) vs. Ru catalysts). highlights sodium azide usage to suppress side products .

- Reaction Conditions : Temperature and solvent polarity (e.g., DMF vs. THF) influence reaction kinetics. For example, elevated temperatures (>80°C) may degrade sensitive intermediates.

- Mitigation Strategies : Use of microwave-assisted synthesis or flow chemistry to enhance regioselectivity and yield .

Q. How do structural modifications to the benzyl or chlorophenyl groups affect the compound’s pharmacological activity?

- Benzyl Group Variations :

- Chlorophenyl Modifications :

- Halogen Replacement : Fluorine or bromine substitution impacts electronic properties and metabolic stability. notes bromophenyl analogs exhibit prolonged half-lives in vitro .

Q. Structure-Activity Relationship (SAR) Table :

| Modification Site | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Benzyl (R₁) | 2,3-diCl | ↑ D3 affinity | |

| 3-Chlorophenyl (R₂) | 4-F | ↓ CYP3A4 metabolism |

Q. What analytical methods are critical for resolving contradictory bioactivity data in different assay systems?

- Orthogonal Assays : Combine radioligand binding (e.g., D3 receptor) with functional assays (e.g., cAMP inhibition) to validate target engagement. uses both binding and functional data to confirm antagonist activity .

- Solvent Artifact Control : DMSO concentration (>0.1% v/v) may disrupt membrane integrity; use low-detergent buffers or vehicle controls.

- Metabolic Stability Testing : Liver microsome assays (e.g., human vs. rodent) identify species-specific discrepancies, as seen in triazole-carboxamide studies .

Q. How does crystallographic data inform conformational analysis of the piperidine moiety?

- Piperidine Ring Puckering : X-ray data (e.g., ) reveals chair or boat conformations, influencing receptor binding pockets. For example, a chair conformation optimizes hydrogen bonding with serine residues in kinase targets .

- Torsional Angles : Dihedral angles between the piperidine and triazole groups (e.g., 120–150°) determine spatial orientation. Computational modeling (DFT) validates experimental observations .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

Q. How are enantiomeric impurities characterized and minimized during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.